molecular formula C24H28N2O2 B5624941 (3S*,4R*)-1-[2-(2-furyl)benzyl]-4-(4-methoxyphenyl)-N,N-dimethylpyrrolidin-3-amine

(3S*,4R*)-1-[2-(2-furyl)benzyl]-4-(4-methoxyphenyl)-N,N-dimethylpyrrolidin-3-amine

Cat. No. B5624941
M. Wt: 376.5 g/mol
InChI Key: IIHAWLUVBSYBMF-XZOQPEGZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of pyrrolidin-3-amines, including compounds like "(3S*,4R*)-1-[2-(2-furyl)benzyl]-4-(4-methoxyphenyl)-N,N-dimethylpyrrolidin-3-amine," involves intricate steps that allow for the introduction of various substituents into the pyrrolidin-3-amine nucleus. These steps are crucial for creating new compounds with enhanced biological activities. The synthesis process often includes reactions like the treatment of corresponding amides with specific reagents to achieve high enantioselectivity and desired substituents (Wu, Lee, & Beak, 1996).

Molecular Structure Analysis

The molecular structure of compounds in the pyrrolidin-3-amine class, including the compound of interest, is characterized by the presence of various functional groups and substituents that significantly influence their chemical behavior and interactions. Techniques such as 1H NMR spectroscopy and IR spectrometry are employed to elucidate the structure, showcasing characteristic peaks and bands indicative of the compound's functional groups and framework (Rubtsova et al., 2020).

Chemical Reactions and Properties

The chemical reactions of pyrrolidin-3-amines, including our compound of interest, are diverse and are influenced by the nature of the substituents present on the pyrrolidin-3-amine nucleus. These reactions include nucleophilic substitution reactions where the dialkylamino group can be replaced by primary alkylamines in specific solvents, showcasing the compound's reactivity towards various nucleophiles (Sekiguchi, Suzuki, & Hosokawa, 1989).

properties

IUPAC Name

(3S,4R)-1-[[2-(furan-2-yl)phenyl]methyl]-4-(4-methoxyphenyl)-N,N-dimethylpyrrolidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O2/c1-25(2)23-17-26(16-22(23)18-10-12-20(27-3)13-11-18)15-19-7-4-5-8-21(19)24-9-6-14-28-24/h4-14,22-23H,15-17H2,1-3H3/t22-,23+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIHAWLUVBSYBMF-XZOQPEGZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CN(CC1C2=CC=C(C=C2)OC)CC3=CC=CC=C3C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@@H]1CN(C[C@H]1C2=CC=C(C=C2)OC)CC3=CC=CC=C3C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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